![molecular formula C17H13F3N4O B3745001 N-(3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide](/img/structure/B3745001.png)
N-(3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide
Overview
Description
N-(3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression of EGFR has been linked to various types of cancer, making it an attractive target for cancer therapy.
Scientific Research Applications
N-(3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide has been extensively studied in various preclinical and clinical studies for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and glioblastoma. N-(3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
Mechanism of Action
N-(3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide inhibits the activity of EGFR tyrosine kinase by binding to its ATP-binding pocket, preventing the phosphorylation of downstream signaling molecules and ultimately leading to cell cycle arrest and apoptosis. This mechanism of action makes N-(3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
N-(3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit tumor growth and metastasis in animal models. However, it is important to note that N-(3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide may have off-target effects on other kinases, which may limit its specificity and efficacy.
Advantages and Limitations for Lab Experiments
N-(3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide is a relatively small molecule that can easily penetrate cell membranes, making it an ideal tool for studying EGFR signaling pathways. It is also commercially available, making it accessible for researchers. However, N-(3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide may have off-target effects on other kinases, which may complicate data interpretation. Additionally, the use of N-(3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide in cell culture experiments may not fully reflect its effects in vivo.
Future Directions
There are several future directions for the research and development of N-(3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide. One potential direction is to further optimize its specificity and efficacy by modifying its chemical structure. Another direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Additionally, the use of N-(3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenyl)acetamide in clinical trials for the treatment of various types of cancer should be explored further.
properties
IUPAC Name |
N-[3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c1-10(25)21-11-5-4-6-12(9-11)22-15-13-7-2-3-8-14(13)23-16(24-15)17(18,19)20/h2-9H,1H3,(H,21,25)(H,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWMCUCIYVWOPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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